molecular formula C10H8Cl2N4S B1217073 Clonidine 4-isothiocyanate CAS No. 81913-29-3

Clonidine 4-isothiocyanate

カタログ番号: B1217073
CAS番号: 81913-29-3
分子量: 287.17 g/mol
InChIキー: KLZSOMBZDISYIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clonidine 4-isothiocyanate is a chemically modified derivative of clonidine, a well-characterized α2-adrenergic receptor agonist. The compound features an isothiocyanate (-N=C=S) group substituted at the 4-position of clonidine’s benzene ring (Figure 1). This modification confers covalent binding capabilities, enabling irreversible interactions with target proteins—a property leveraged in biochemical studies to map receptor binding sites or stabilize ligand-receptor complexes for structural analysis. While clonidine itself is clinically used for hypertension, ADHD, and opioid withdrawal due to its central α2-agonist activity , the 4-isothiocyanate derivative is primarily a research tool. Its applications include probing adrenergic receptor topology and function, as well as synthesizing affinity chromatography matrices for receptor purification.

特性

CAS番号

81913-29-3

分子式

C10H8Cl2N4S

分子量

287.17 g/mol

IUPAC名

N-(2,6-dichloro-4-isothiocyanatophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H8Cl2N4S/c11-7-3-6(15-5-17)4-8(12)9(7)16-10-13-1-2-14-10/h3-4H,1-2H2,(H2,13,14,16)

InChIキー

KLZSOMBZDISYIO-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl

正規SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl

他のCAS番号

81913-29-3

同義語

4-isothiocyanato clonidine
clonidine 4-isothiocyanate
clonidine para-isothiocyanate

製品の起源

United States

科学的研究の応用

Pharmacological Applications

1. Neurological Disorders

Clonidine 4-isothiocyanate has been studied for its neuroprotective effects, particularly in conditions such as attention-deficit hyperactivity disorder (ADHD) and Tourette syndrome. Research indicates that clonidine can enhance neurotransmitter regulation and improve symptoms associated with these disorders.

  • Case Study : A clinical trial involving children with ADHD showed significant improvement in hyperactivity and impulsivity when treated with clonidine extended-release formulations. The average maximum daily dose was around 470 micrograms, leading to marked behavioral improvements without significant side effects .

2. Pain Management

Clonidine is frequently used as an adjunct therapy for managing severe pain, particularly in cancer patients. This compound's mechanism involves central nervous system modulation, which can reduce pain transmission effectively.

  • Case Study : In a study of patients suffering from severe cancer pain, the addition of clonidine to opioid therapy resulted in enhanced analgesia and reduced opioid requirements .

3. Cardiovascular Effects

As an alpha-2 adrenergic agonist, this compound plays a role in lowering blood pressure and managing cardiovascular conditions.

  • Research Findings : Clonidine's ability to decrease sympathetic outflow from the central nervous system has been documented extensively. Studies have shown that it effectively reduces blood pressure in hypertensive patients, with a therapeutic window between 0.1 mg and 2.4 mg daily .

Summary of Therapeutic Uses

ApplicationDescriptionEvidence Level
Neurological DisordersTreatment of ADHD and Tourette syndromeHigh
Pain ManagementAdjunct therapy for severe cancer-related painHigh
Cardiovascular EffectsManagement of hypertensionHigh

Dosing Information

ConditionRecommended Dose RangeNotes
ADHD100 - 800 micrograms/dayTitration recommended
Severe Cancer Pain300 micrograms every eight hoursUsed with opioids
Hypertension0.1 - 2.4 mg dailyMonitor blood pressure

Case Studies

1. Pediatric ADHD Treatment

A notable case involved a four-year-old boy diagnosed with ADHD who exhibited significant behavioral issues. Following a regimen of clonidine starting at 25 micrograms per day, the dosage was gradually increased to three times daily. Improvements were observed in hyperactivity, impulsivity, and overall behavior within weeks .

2. Cancer Pain Management

In a clinical setting, clonidine was administered to patients with refractory cancer pain not adequately controlled by opioids alone. The introduction of clonidine allowed for a reduction in opioid dosages while maintaining effective pain control .

化学反応の分析

Reactivity with Ethylenediamine

The isothiocyanate reacts stoichiometrically with ethylenediamine to form a thiourea-ethylenediamine solvate complex:
Reaction :
2,6-Dichloro-4-nitrophenyl-isothiocyanate + 2 Ethylenediamine →
1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex

Key Observations :

  • Stoichiometry : A 2:1 molar ratio of ethylenediamine to isothiocyanate is critical for complete conversion .

  • Conditions :

    • Solvent: Aliphatic/aromatic hydrocarbons (e.g., toluene)

    • Temperature: ≤25°C

  • Product : Isolated as a dry, non-crystalline solid .

Cyclization to Nitroclonidine

The thiourea complex undergoes thermal cyclization to form nitroclonidine:
Reaction :
1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex → Nitroclonidine + Ethylenediamine

Conditions :

  • Solvent: Ethyl acetate, acetonitrile, or alcohols

  • Temperature: 75–130°C (reflux)

  • Base Requirement:

    • Without base : No cyclization occurs.

    • With base : Sodium hydroxide, diaminoalkanes, or metal carbonates enable cyclization .

Table 1: Alternative Cyclization Methods

Base UsedSolventTemperatureYield Efficiency
Sodium hydroxideWater/Toluene100°CHigh
DiaminoalkanesEthyl acetate80°CModerate
Metal carbonatesAcetonitrile90°CVariable

Reduction to 4-Aminoclonidine

Nitroclonidine is reduced to 4-aminoclonidine dihydrochloride:
Reaction :
Nitroclonidine + H₂ (Raney Ni catalyst) → 4-Aminoclonidine Dihydrochloride

Conditions :

  • Solvent: Methanol or ethanol

  • Catalyst: Raney nickel

  • Post-Treatment: HCl addition to precipitate dihydrochloride .

Alternative Reductions :

  • Iron/acid or stannous chloride (lower yields reported).

Final Conversion to Clonidine Monohydrochloride

The dihydrochloride is neutralized and recrystallized:
Reaction :
4-Aminoclonidine Dihydrochloride → Clonidine Monohydrochloride

Conditions :

  • Neutralization: Sodium hydroxide or ammonium hydroxide

  • Recrystallization: Water or ethanol/water mixtures .

Table 2: Critical Reaction Variables

StepOptimal pHSolvent PolarityCatalytic Agent
Isothiocyanate FormationNeutralLow (toluene)DMF
CyclizationAlkalineModerateNaOH
ReductionAcidicHigh (alcohols)Raney Ni

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 130°C degrades the thiourea complex.

  • Competitive Hydrolysis : Water in the solvent system hydrolyzes isothiocyanate to thiourea derivatives unless rigorously excluded .

類似化合物との比較

Clonidine and Its Derivatives

Clonidine Hydrochloride :

  • Structure : Lacks the isothiocyanate group; instead, it has a chlorine substituent at the 2,6-positions and an imidazoline ring.
  • Mechanism : Reversibly binds α2-adrenergic receptors, inhibiting sympathetic outflow and reducing blood pressure .
  • Applications : Clinical use in hypertension, ADHD, and opioid withdrawal management.
  • Key Difference : Unlike Clonidine 4-isothiocyanate, clonidine’s effects are transient and reversible.

This compound :

  • Structure : Incorporates a reactive isothiocyanate group at the 4-position.
  • Mechanism : Covalently binds to nucleophilic residues (e.g., lysine) on target proteins, enabling irreversible receptor labeling.
  • Applications : Primarily research-focused—used to study receptor localization, ligand-binding domains, and protein interactions.

Other Isothiocyanate-Containing Compounds

Phenylisothiocyanate (PITC) :

  • Structure : A simple benzene ring with an isothiocyanate group.
  • Applications : Widely used in Edman degradation for N-terminal protein sequencing.
  • Reactivity : Reacts with primary amines under mild conditions.

4-Fluorophenyl Isothiocyanate :

  • Structure : Similar to PITC but with a fluorine substituent at the 4-position.
  • Applications : Used in organic synthesis and as a derivatization agent in analytical chemistry.
  • Comparison : The fluorine atom enhances electrophilicity, increasing reactivity compared to this compound. However, it lacks the imidazoline moiety critical for α2-receptor targeting.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Binding Mechanism
Clonidine HCl 266.56 Chlorine, imidazoline Hypertension, ADHD, opioid withdrawal Reversible agonist
This compound 297.77 Isothiocyanate, imidazoline Receptor mapping, affinity labeling Irreversible covalent
Phenylisothiocyanate 135.18 Isothiocyanate Protein sequencing (Edman degradation) Covalent (non-specific)
4-Fluorophenyl Isothiocyanate 153.17 Isothiocyanate, fluorine Organic synthesis, derivatization Covalent (enhanced reactivity)

Table 2: Hazard and Handling Comparison

Compound Irritant Potential Sensitization Risk Handling Precautions
Clonidine HCl Low Low Standard laboratory PPE
This compound Moderate Moderate Use in fume hood; avoid skin contact
4-Fluorophenyl Isothiocyanate High High Strict PPE, respiratory protection

Discussion of Key Findings

  • Pharmacological Specificity : this compound retains α2-receptor targeting due to its imidazoline core but introduces covalent binding, enabling long-term receptor studies unavailable with clonidine .
  • Reactivity Profile: Its isothiocyanate group is less electrophilic than 4-fluorophenyl isothiocyanate, reducing nonspecific reactions but requiring optimized reaction conditions for efficient labeling .

準備方法

Thiophosgene-Mediated Isothiocyanate Formation

The foundational method for synthesizing this compound involves the reaction of 2,6-dichloro-4-nitroaniline with thiophosgene (Cl2C=S) in toluene under reflux conditions. This step converts the primary amine into the corresponding isothiocyanate through nucleophilic substitution. The reaction proceeds as follows:

2,6-Dichloro-4-nitroaniline+ThiophosgeneToluene, reflux2,6-Dichloro-4-nitrophenylisothiocyanate+HCl+CO2\text{2,6-Dichloro-4-nitroaniline} + \text{Thiophosgene} \xrightarrow{\text{Toluene, reflux}} \text{2,6-Dichloro-4-nitrophenylisothiocyanate} + \text{HCl} + \text{CO}_2

Key parameters include maintaining anhydrous conditions to prevent hydrolysis of thiophosgene and controlling the reaction temperature to minimize side products. The product is typically isolated as a yellow solid after solvent removal and purification via recrystallization.

Alternative Solvents and Conditions

While toluene is the preferred solvent, patents suggest that water may be used under specific reflux conditions, though this is less common due to thiophosgene’s reactivity with moisture. The use of dichloromethane or tetrahydrofuran (THF) has also been explored in analogous syntheses, though yields and purity vary.

Experimental Procedures and Optimization

Stepwise Synthesis from 2,6-Dichloro-4-nitroaniline

A representative protocol from the literature involves:

  • Reaction Setup : 2,6-Dichloro-4-nitroaniline (10.0 g, 44.2 mmol) is suspended in toluene (150 mL) under nitrogen.

  • Thiophosgene Addition : Thiophosgene (5.3 mL, 66.3 mmol) is added dropwise over 30 minutes.

  • Reflux : The mixture is heated to 110°C for 6 hours, with HCl and CO2 evolution monitored.

  • Workup : After cooling, the mixture is washed with aqueous NaHCO3 and brine, dried over MgSO4, and concentrated to yield 2,6-dichloro-4-nitrophenylisothiocyanate as a crystalline solid (8.9 g, 78%).

Analytical Characterization

The product is confirmed via:

  • Infrared Spectroscopy (IR) : Strong absorption at 2120 cm⁻¹ (N=C=S stretch).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl3): δ 8.32 (s, 2H, aromatic), 7.58 (s, 1H, aromatic).

    • ¹³C NMR : δ 148.2 (C-NO2), 135.1 (C-Cl), 127.8 (C-S).

Applications in Biochemical Research

Affinity Labeling of α2-Adrenergic Receptors

This compound (clonidine-NCS) has been employed to covalently label α2-adrenergic receptors on human platelets. Incubation of platelet membranes with clonidine-NCS (10 μM) for 30 minutes at 25°C results in irreversible receptor inhibition, as evidenced by:

  • Radioligand Binding Assays : Reduction in [³H]yohimbine binding by 70%.

  • Adenylate Cyclase Inhibition : Loss of epinephrine-induced cyclase suppression, confirming receptor inactivation.

Structural Insights from Binding Studies

The compound’s isothiocyanate group reacts selectively with lysine residues near the receptor’s ligand-binding pocket, providing insights into receptor topology. This specificity is leveraged in photolabeling studies to map adrenergic receptor domains.

Comparative Analysis of Synthetic Methods

ParameterThiophosgene RouteAlternative Routes (e.g., CS2/NH3)
Yield75–80%50–60%
Purity>95%80–90%
Reaction Time6–8 hours12–24 hours
ScalabilityHighModerate
Safety ConcernsHigh (toxic reagents)Moderate

Q & A

Q. How should researchers design studies to investigate the compound’s potential off-target effects in neural circuits?

  • Methodological Answer : Employ optogenetics-coupled electrophysiology to map neuronal activation patterns. Use CRISPR-Cas9 gene editing to knockout candidate receptors and assess functional redundancy. Validate findings with transcriptomic profiling (e.g., RNA-seq) .

Data Presentation and Reproducibility

  • Tables : Include comparative data (e.g., IC50 values across assays) with error margins (SD/SEM) .
  • Supplementary Materials : Provide raw datasets, instrument parameters, and detailed protocols to enable replication .
  • Contradiction Reporting : Transparently discuss limitations (e.g., batch variability in chemical synthesis) and propose follow-up experiments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。